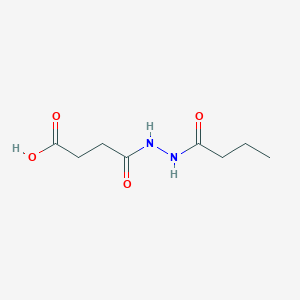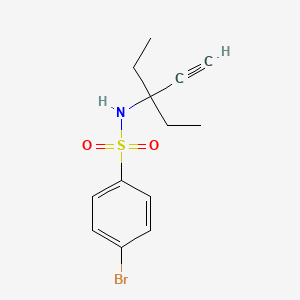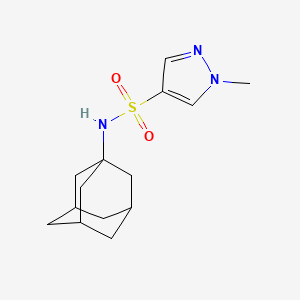![molecular formula C16H19N3O3S B4674202 4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4674202.png)
4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide
Übersicht
Beschreibung
4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide, also known as JNJ-26854165, is a small molecule inhibitor of the histone deacetylase enzyme. Histone deacetylase is an important enzyme that regulates the expression of genes by removing acetyl groups from histone proteins. Inhibition of this enzyme leads to the accumulation of acetylated histones, resulting in altered gene expression and cellular function. The purpose of
Wirkmechanismus
4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide inhibits the activity of histone deacetylase, resulting in the accumulation of acetylated histones. This alteration in histone acetylation leads to changes in gene expression and cellular function. 4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis.
Biochemical and Physiological Effects:
4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on histone acetylation and gene expression, 4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide has been found to inhibit the activity of other enzymes, such as DNA methyltransferases and heat shock protein 90. 4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide has also been shown to induce oxidative stress and alter the expression of genes involved in cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use. 4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide has been found to have off-target effects, which can complicate data interpretation. In addition, its effectiveness can vary depending on the cancer cell line being studied.
Zukünftige Richtungen
For research include the development of more specific inhibitors, the identification of biomarkers, and clinical trials to evaluate its effectiveness in humans.
Wissenschaftliche Forschungsanwendungen
4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Histone deacetylase inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide has been found to be effective against a variety of cancer cell lines, including breast, lung, and pancreatic cancer. In addition, 4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-23(21,22)19(2)15-6-4-14(5-7-15)16(20)18-12-13-8-10-17-11-9-13/h4-11H,3,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPHHQJDMNUTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(ethylsulfonyl)(methyl)amino]-N-(pyridin-4-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methoxyphenyl)-2-{[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674121.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4674126.png)

![[6-[3-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4674138.png)

![N-(tert-butyl)-4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzamide](/img/structure/B4674151.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4674164.png)

![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B4674170.png)
![2-[5-({[(2-fluorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-phenylacetamide](/img/structure/B4674173.png)
![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4674193.png)
![8,9-dimethyl-2-phenyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4674207.png)
![2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4674214.png)